molecular formula C20H25N5O3S2 B12248904 N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B12248904
M. Wt: 447.6 g/mol
InChI Key: TUYPBTOGEAOMOV-UHFFFAOYSA-N
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Description

N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole moiety, a piperidine ring, and a pyrazine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with methanesulfonyl chloride under basic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzothiazole derivative with 4-piperidinemethanol in the presence of a suitable catalyst.

    Pyrazine Group Introduction: The final step involves the coupling of the intermediate with 3-methoxy-N-methylpyrazin-2-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted pyrazine derivatives.

Scientific Research Applications

N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a pyrazine group, which imparts multifunctional properties. Its ability to inhibit acetylcholinesterase and modulate amyloid-beta aggregation makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C20H25N5O3S2

Molecular Weight

447.6 g/mol

IUPAC Name

3-methoxy-N-methyl-N-[[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine

InChI

InChI=1S/C20H25N5O3S2/c1-24(18-19(28-2)22-10-9-21-18)13-14-7-11-25(12-8-14)20-23-17-15(29-20)5-4-6-16(17)30(3,26)27/h4-6,9-10,14H,7-8,11-13H2,1-3H3

InChI Key

TUYPBTOGEAOMOV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C)C4=NC=CN=C4OC

Origin of Product

United States

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